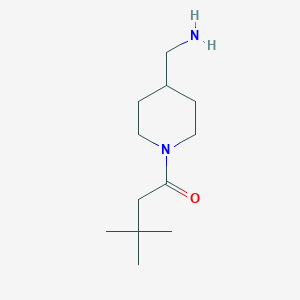

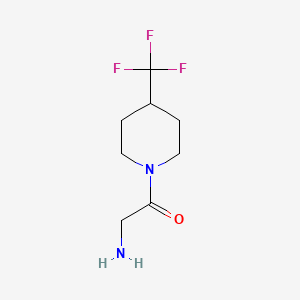

1-(4-(氨甲基)哌啶-1-基)-3,3-二甲基丁烷-1-酮

描述

The compound “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” is a synthetic compound with wide-ranging applications in scientific experiments. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound is in liquid form . It is stored at a temperature of 4 degrees .科学研究应用

生物活性哌啶的合成

哌啶衍生物对于合成生物活性化合物至关重要。 该化合物可以作为合成各种哌啶衍生物的前体或中间体,包括取代哌啶、螺哌啶、稠合哌啶和哌啶酮 。这些衍生物在药物设计中具有重要意义,可以导致新药的开发。

药理学应用

哌啶部分存在于二十多种药物类别中 。因此,“1-(4-(氨甲基)哌啶-1-基)-3,3-二甲基丁烷-1-酮”的衍生物可能被用于潜在药物的发现和生物学评估。 这包括探索它们作为止痛药、消炎药和抗精神病药物的效果 。

抗癌研究

哌啶衍生物在抗癌研究中显示出希望。它们可以被设计为靶向参与癌细胞增殖和存活的特定途径。 例如,某些哌啶衍生物已被用作临床耐药的间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 的双重抑制剂 。

抗菌和抗真菌应用

哌啶衍生物的结构灵活性允许它们被定制用于作为抗菌和抗真菌剂。 通过修饰“1-(4-(氨甲基)哌啶-1-基)-3,3-二甲基丁烷-1-酮”的哌啶核心,研究人员可以开发出对多种微生物和真菌病原体具有特定活性的化合物 。

神经系统疾病

具有哌啶结构的化合物已被研究用于治疗神经系统疾病的潜力。 这包括对抗阿尔茨海默病和抗精神病药物的研究,其中神经递质系统的调节是关键的治疗策略 。

抗凝血特性

哌啶衍生物也可以被探索用于其抗凝血特性。 例如,某些 4-(哌啶-1-基)吡啶衍生物已显示出强烈的因子 IIa 抑制,表明具有良好的抗凝血作用 。这表明该化合物衍生物可能在开发新的抗凝血药物方面具有价值。

安全和危害

未来方向

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

作用机制

Target of Action

The primary target of 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, thereby preventing cells with damaged DNA from dividing.

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 can affect several biochemical pathways. These include the DNA damage response pathway, where Chk1 normally acts to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one may disrupt these processes, potentially leading to cell death .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one’s action would largely depend on the context of its use. Given its potential role in inhibiting Chk1, it could lead to cell cycle arrest, impaired DNA repair, and ultimately, cell death .

属性

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPNWYAESBVATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

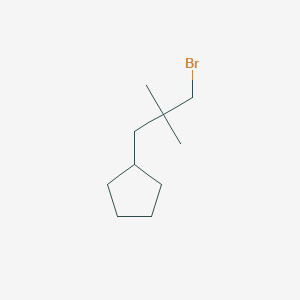

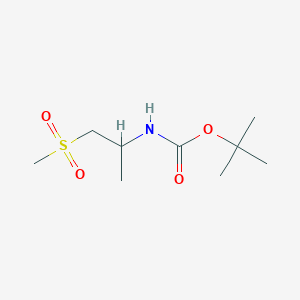

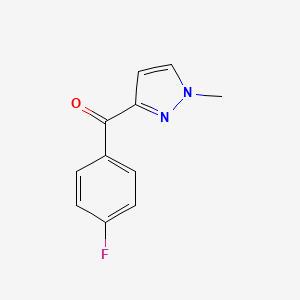

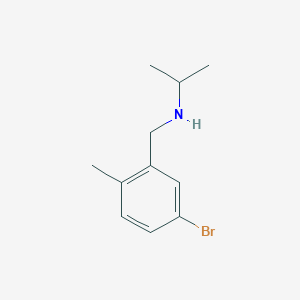

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)

amine](/img/structure/B1444222.png)

![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)